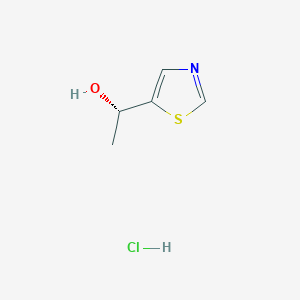
(1S)-1-(1,3-thiazol-5-yl)ethan-1-ol hydrochloride
概要
説明
(1S)-1-(1,3-thiazol-5-yl)ethan-1-ol hydrochloride is a chemical compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
科学的研究の応用
Chemistry
In organic synthesis, (1S)-1-(1,3-thiazol-5-yl)ethan-1-ol hydrochloride serves as a building block for the synthesis of more complex molecules
Biology
Thiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties .
Medicine
In medicinal chemistry, this compound can be used as a precursor for the synthesis of drugs targeting various diseases. Thiazole-containing compounds are found in several pharmaceuticals, including antibiotics and anti-inflammatory agents .
Industry
In the industrial sector, thiazole derivatives are used in the production of dyes, pigments, and corrosion inhibitors .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(1,3-thiazol-5-yl)ethan-1-ol hydrochloride typically involves the formation of the thiazole ring followed by the introduction of the ethan-1-ol moiety. One common method involves the condensation of a thioamide with an α-halo ketone under basic conditions to form the thiazole ring. The resulting thiazole derivative can then be reduced to introduce the ethan-1-ol group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(1S)-1-(1,3-thiazol-5-yl)ethan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazole derivatives.
Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Thiazole-5-carboxylic acid.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
作用機序
The mechanism of action of (1S)-1-(1,3-thiazol-5-yl)ethan-1-ol hydrochloride depends on its specific application. In biological systems, thiazole derivatives often interact with enzymes or receptors, inhibiting their activity or modulating their function. The sulfur and nitrogen atoms in the thiazole ring can form hydrogen bonds and coordinate with metal ions, influencing the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
Thiazole: A simpler structure without the ethan-1-ol group.
Thiadiazole: Contains an additional nitrogen atom in the ring.
Benzothiazole: Features a fused benzene ring.
Uniqueness
(1S)-1-(1,3-thiazol-5-yl)ethan-1-ol hydrochloride is unique due to the presence of the ethan-1-ol group, which can impart different chemical and biological properties compared to other thiazole derivatives. This functional group can enhance solubility, reactivity, and potential biological activity .
特性
IUPAC Name |
(1S)-1-(1,3-thiazol-5-yl)ethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NOS.ClH/c1-4(7)5-2-6-3-8-5;/h2-4,7H,1H3;1H/t4-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXGJSNMDNXPFLR-WCCKRBBISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CS1)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CN=CS1)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


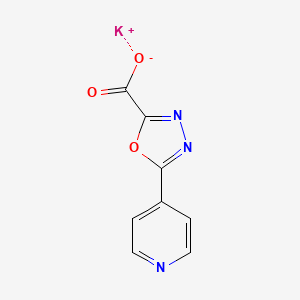
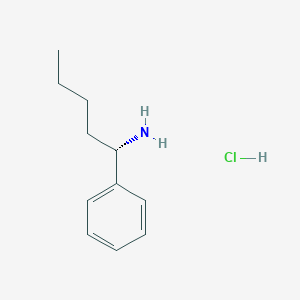
![[1,2,4]Triazolo[1,5-A]pyridine-5-carboxylic acid](/img/structure/B1404824.png)
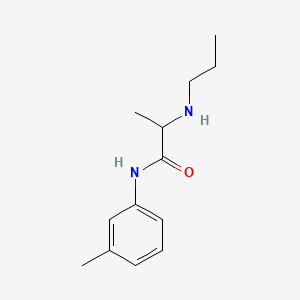
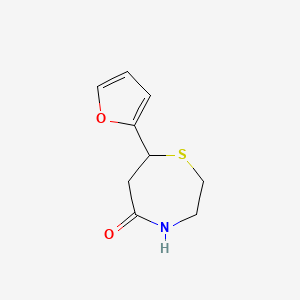
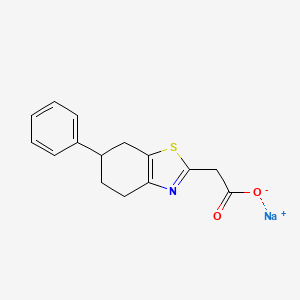
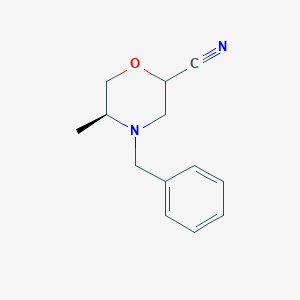
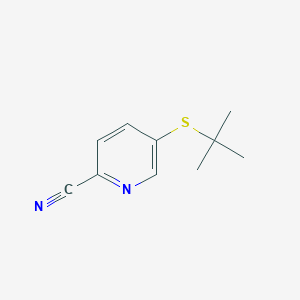
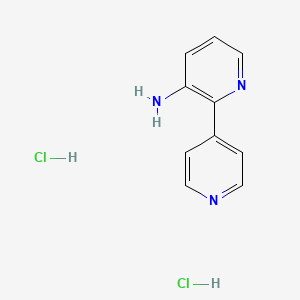
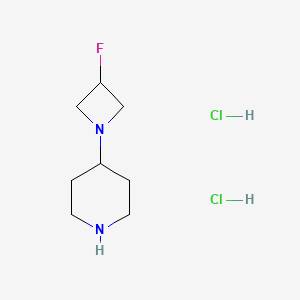
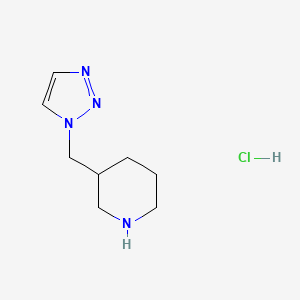
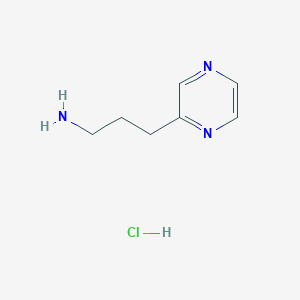

![2-{[4-(trifluoromethyl)benzyl]thio}-4,5-dihydro-1H-imidazole hydrobromide](/img/structure/B1404843.png)
